molecular formula C10H7FN2 B1464728 6-Cyano-4-fluoro-7-methylindole CAS No. 1167055-62-0

6-Cyano-4-fluoro-7-methylindole

Cat. No. B1464728
M. Wt: 174.17 g/mol
InChI Key: YNDWBMWMFNARDP-UHFFFAOYSA-N
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Description

6-Cyano-4-fluoro-7-methylindole is a chemical compound with the molecular formula C10H7FN2 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known to possess various biological activities and have been used in the treatment of various disorders .


Molecular Structure Analysis

The molecular weight of 6-Cyano-4-fluoro-7-methylindole is 174.17 . The structure includes a cyano group (-CN), a fluoro group (-F), and a methyl group (-CH3) attached to an indole base. The exact arrangement of these groups on the indole ring can be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Viral Counting in Aquatic Systems

Indole derivatives, notably those incorporating fluorochrome functionalities, have been utilized in methods for counting viruses in aquatic environments. A study compared various nucleic acid labeling methods, including the use of fluorochromes like 4′,6′-diamidino-2-phenylindole (DAPI) for epifluorescence microscopy (EM) in virus counting. This indicates the potential of indole derivatives in enhancing methodologies for environmental microbiology research (Bettarel et al., 2000).

Hydration Sensing

Indole derivatives have been shown to be effective probes for studying microheterogeneity in water-organic binary mixtures. For example, 7-cyanoindole's fluorescence properties change significantly with hydration levels, suggesting its utility in probing the hydration states in biological and chemical processes (Mukherjee et al., 2018).

Reaction Monitoring

Ion mobility-mass spectrometry (IM-MS) has been applied using indole derivatives for real-time reaction monitoring, demonstrating the value of modified indoles in pharmaceutical process control and elucidation of reaction mechanisms (Harry et al., 2011).

Environmental Photodegradation Studies

The structural analysis and photodegradation pathways of indole derivatives in environmental conditions have been investigated, providing insights into how these compounds interact with light and potential degradation products in natural waters, which is crucial for understanding the environmental fate of pharmaceuticals and other indole-based compounds (Ho et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Future research could focus on exploring the biological activity of 6-Cyano-4-fluoro-7-methylindole and developing specific synthesis methods for this compound .

properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c1-6-7(5-12)4-9(11)8-2-3-13-10(6)8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDWBMWMFNARDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1C#N)F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-methyl-1H-indole-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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